Tripotassium phosphate

Description

Properties

IUPAC Name |

tripotassium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3K.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIHDJKSTIGBAC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K3PO4, K3O4P | |

| Record name | tripotassium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tripotassium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16068-46-5 (Parent) | |

| Record name | Potassium phosphate, tribasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, potassium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014887424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043994 | |

| Record name | Tripotassium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.266 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, Colourless or white, odourless hygroscopic crystals or granules. Hydrated forms available include the monohydrate and trihydrate, Deliquescent solid; [Merck Index] Colorless or white odorless, hygroscopic solid; [JECFA] White granules; [Alfa Aesar MSDS] | |

| Record name | Phosphoric acid, potassium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIPOTASSIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium phosphate, tribasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water. Insoluble in ethanol | |

| Record name | TRIPOTASSIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7778-53-2, 14887-42-4 | |

| Record name | Potassium phosphate, tribasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, potassium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014887424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, potassium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripotassium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PHOSPHATE, TRIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16D59922JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tripotassium Phosphate: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Tripotassium phosphate (B84403) (K₃PO₄) is a versatile and cost-effective inorganic salt with significant utility in the modern research laboratory. Its strong basicity, coupled with its unique solubility profile, makes it an indispensable tool in a variety of applications, from buffer preparation to its role as a key reagent in advanced organic synthesis. This technical guide provides an in-depth overview of the chemical and physical properties of tripotassium phosphate, detailed experimental protocols for its common laboratory uses, and an exploration of its reactivity profile.

Core Chemical and Physical Properties

This compound is a white, hygroscopic crystalline solid. It is highly soluble in water, forming a strongly alkaline solution, and is insoluble in ethanol (B145695) and other common organic solvents.[1][2] This differential solubility is a key attribute, facilitating its use as a solid-phase base that can be easily removed from reaction mixtures by simple filtration.

Below is a summary of the key quantitative properties of anhydrous this compound:

| Property | Value | References |

| Molecular Formula | K₃PO₄ | [1] |

| Molar Mass | 212.27 g/mol | [1] |

| Appearance | White, deliquescent powder | [1] |

| Density | 2.564 g/cm³ (at 17 °C) | [1] |

| Melting Point | 1,380 °C (2,520 °F; 1,650 K) | [1] |

| Solubility in Water | 90 g/100 mL (at 20 °C) | [1] |

| Solubility in Ethanol | Insoluble | [1] |

| pH of 1% Aqueous Solution | 11.5 - 12.5 | [2] |

| Basicity (pKb) | 1.6 | [1] |

This compound is commercially available in anhydrous form as well as in several hydrated forms, including the monohydrate (K₃PO₄·H₂O) and trihydrate (K₃PO₄·3H₂O). The anhydrous form is particularly basic and is often preferred for applications in organic synthesis where the presence of water is undesirable.[1] The production of this compound is typically achieved through the neutralization of phosphoric acid with potassium hydroxide (B78521).[1]

Key Laboratory Applications and Experimental Protocols

This compound's utility in the laboratory is broad, with two primary areas of application: as a component of buffer solutions and as a base in organic synthesis.

Preparation of a 1 M Potassium Phosphate Buffer Solution (pH 7.4)

Potassium phosphate buffers are widely used in biological and biochemical research due to their buffering capacity in the physiological pH range. While this compound itself is strongly basic, it is a key component in the preparation of phosphate buffers when mixed with its conjugate acids, monobassium or dibasic potassium phosphate.

Methodology:

This protocol describes the preparation of a 1 M potassium phosphate buffer solution with a pH of 7.4.

Materials:

-

Dipotassium (B57713) phosphate (K₂HPO₄)

-

Monopotassium phosphate (KH₂PO₄)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

-

Beaker

Procedure:

-

In a beaker, dissolve 139.28 g of dipotassium phosphate and 27.22 g of monopotassium phosphate in approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and stir until all solids are completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Carefully monitor the pH of the buffer solution. Adjust the pH to 7.4 by adding a concentrated solution of potassium hydroxide (to increase pH) or phosphoric acid (to decrease pH) dropwise.

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to the 1 L mark.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

The buffer solution can be stored at room temperature. For long-term storage, sterile filtration and refrigeration are recommended.

Role in Organic Synthesis: A Suzuki-Miyaura Cross-Coupling Reaction

This compound is widely employed as a base in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.[3] Its insolubility in many organic solvents allows it to act as a solid-phase base, simplifying the reaction work-up.[1] The strong basicity of anhydrous K₃PO₄ is particularly effective in promoting these transformations.

Methodology: Synthesis of 4-Methylbiphenyl

This protocol details the Suzuki-Miyaura cross-coupling of 4-iodotoluene (B166478) with phenylboronic acid, using this compound as the base, to synthesize 4-methylbiphenyl.

Materials:

-

4-Iodotoluene

-

Phenylboronic acid

-

This compound (anhydrous, finely powdered)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂]

-

Triphenylphosphine (B44618) (PPh₃)

-

Toluene (B28343) (anhydrous)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere

-

Magnetic stirrer and stir bar

-

Inert gas supply (e.g., argon or nitrogen)

-

Standard glassware for work-up and purification (separatory funnel, round-bottom flasks, etc.)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-iodotoluene (1.0 mmol, 218 mg), phenylboronic acid (1.2 mmol, 146 mg), and this compound (2.0 mmol, 424 mg).

-

In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg) in 2 mL of anhydrous toluene.

-

Add the catalyst solution to the Schlenk flask containing the reactants.

-

Add an additional 8 mL of anhydrous toluene to the reaction mixture.

-

The reaction mixture is stirred vigorously at 90 °C under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove the insoluble this compound and palladium catalyst.

-

The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 4-methylbiphenyl.

Reactivity and Functional Group Tolerance

This compound's primary role in organic synthesis is as a non-nucleophilic strong base. Its limited solubility in organic solvents minimizes side reactions that can occur with soluble bases like triethylamine (B128534) or DBU.

Key Reactivity Characteristics:

-

Strong Basicity: Sufficiently basic to deprotonate a wide range of substrates, including phenols, carboxylic acids, and terminal alkynes, facilitating their participation in coupling reactions.

-

Low Nucleophilicity: The phosphate anion is a poor nucleophile, which is advantageous in reactions where nucleophilic attack on the substrate or catalyst is a potential side reaction.

-

Heterogeneous Nature: In many organic solvents, K₃PO₄ acts as a solid base, which allows for easy removal by filtration at the end of the reaction.

Functional Group Tolerance:

This compound is generally compatible with a wide range of functional groups, making it a versatile base for complex molecule synthesis. However, as a strong base, its compatibility with certain sensitive functional groups should be considered.

| Functional Group | Compatibility | Notes |

| Esters | Generally compatible | Can promote hydrolysis under prolonged reaction times or in the presence of water. |

| Amides | Generally compatible | Stable under typical reaction conditions. |

| Ketones/Aldehydes | Potentially incompatible | Can catalyze aldol (B89426) condensation or other base-mediated side reactions. |

| Nitriles | Generally compatible | Stable under typical reaction conditions. |

| Halides (Aryl/Vinyl) | Compatible | Key substrates in cross-coupling reactions. |

| Alcohols/Phenols | Reactive | Deprotonated to form the corresponding alkoxides/phenoxides. |

| Boc-protecting groups | Can be cleaved | K₃PO₄ can be used for the deprotection of Boc-amines, particularly with microwave assistance.[1] |

Safety and Handling

This compound is a corrosive and irritating substance. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound. It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

References

tripotassium phosphate CAS number 7778-53-2 research applications

An In-depth Technical Guide to the Research Applications of Tripotassium Phosphate (B84403) (CAS 7778-53-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripotassium phosphate (K₃PO₄), CAS number 7778-53-2, also known as tribasic potassium phosphate, is a highly soluble, inorganic salt that creates a strongly alkaline solution.[1][2][3] Its utility in research and development is extensive, primarily stemming from its properties as a potent, non-nucleophilic base, a high-capacity buffering agent, and a component in pharmaceutical formulations.[2][4] While not a direct therapeutic agent, its role as a catalyst in organic synthesis, a reagent in molecular biology, and an excipient in drug formulation makes it a critical compound in the modern laboratory. This guide details its core research applications, provides quantitative data, outlines key experimental protocols, and visualizes associated workflows and pathways.

Physicochemical Properties and Specifications

This compound is a white, often deliquescent or hygroscopic, crystalline powder or granular material.[2][3][5] Its high solubility in water and insolubility in organic solvents like ethanol (B145695) are key properties dictating its use.[2][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7778-53-2 | [4] |

| Molecular Formula | K₃PO₄ | [4] |

| Molecular Weight | 212.27 g/mol | [2][4] |

| Appearance | White deliquescent powder, crystals, or granules | [2][3] |

| Density | 2.564 g/cm³ (at 17-25 °C) | [2][6][7] |

| Melting Point | 1,380 °C | [2] |

| Solubility in Water | 90 g/100 mL (at 20 °C) | [2] |

| Solubility in Ethanol | Insoluble | [2][5][6] |

| pH of 1% Solution | 11.5 - 12.5 | [5][7][8][9][10] |

Table 2: Typical Purity Specifications for Reagent/Food Grade this compound

| Parameter | Specification | Reference(s) |

| Assay (as K₃PO₄) | ≥ 97.0% | [4][5][7][9] |

| Loss on Ignition | ≤ 3.0% (anhydrous) | [5][9] |

| Water Insoluble Matter | ≤ 0.2% | [5][10] |

| Fluoride (as F) | ≤ 10.0 ppm (mg/kg) | [5][9] |

| Arsenic (as As) | ≤ 3.0 ppm (mg/kg) | [5][9] |

| Lead (as Pb) | ≤ 2.0 - 4.0 ppm (mg/kg) | [5][9] |

| Heavy Metals (as Pb) | ≤ 10.0 ppm (mg/kg) | [9] |

Core Research Applications

Catalyst and Base in Organic Synthesis

This compound is widely employed as a heterogeneous base in organic chemistry.[2] Its insolubility in common organic solvents simplifies reaction workup, as it can be easily removed by filtration.[2] The anhydrous form is noted for being particularly basic.[2]

Key Reactions:

-

Cross-Coupling Reactions : It serves as the base in coupling reactions between aryl halides and various nucleophiles, including terminal alkynes, phenols, and aliphatic alcohols.[2]

-

Deprotection of Amines : The hydrated form (K₃PO₄·H₂O) has been used to catalyze the deprotection of BOC-amines, often aided by microwave radiation.[2]

-

Synthesis of Diaryl Ethers : It is used as a catalyst for synthesizing unsymmetrical diaryl ethers.[2]

Reagent in Molecular Biology and Biotechnology

In molecular biology, this compound is valued as a reagent with a very high buffering capacity, making it suitable for maintaining stable pH in various assays.[4][6]

Key Uses:

-

Buffer Systems : Its high alkalinity allows for the preparation of buffers in the physiological pH range when titrated with a strong acid.[11]

-

Cell Lysis : It is a component in lysis buffers used for the isolation of proteins, particularly from Gram-positive bacteria.[7]

-

Membrane Preparation : It has been used as a reagent for the preparation of high-purity plasma membranes from plant cells.[7]

Excipient in Pharmaceutical Formulations

Within drug development, this compound serves as a functional excipient. Its high purity and predictable alkaline behavior are advantageous for sensitive pharmaceutical formulations.[1]

Key Functions:

-

Buffering and pH Adjustment : It is used to control and stabilize the pH of oral and injectable solutions.[1]

-

Stabilizing Agent : It can act as a stabilizing agent in certain medical preparations.[1]

-

Nutraceuticals : It is used in formulations that require potassium-based mineral supplementation.[1]

Role in Cellular Signaling Research: The Phosphate Ion

It is critical to distinguish that the signaling roles observed in cellular research are attributed to the phosphate ion (PO₄³⁻) , not to this compound as a unique molecule. This compound can serve as a readily soluble source of these ions for in vitro experiments.

Extracellular phosphate is a signaling molecule that can modulate various cellular functions.[12] High concentrations of extracellular phosphate have been shown to activate signaling cascades like the Raf/MEK/ERK pathway, which in turn regulates the expression of specific genes in osteoblastic and other cell lines.[12] This signaling is often mediated by type III sodium-phosphate cotransporters (PiT proteins) on the cell membrane.[12]

Experimental Protocols

Protocol: Suzuki Coupling Using this compound

This protocol is a generalized procedure based on its documented use in palladium-catalyzed cross-coupling reactions.[13]

Objective: To synthesize a biaryl compound from an aryl halide and an arylboronic acid using K₃PO₄ as the base.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

This compound (K₃PO₄), anhydrous powder (3.0 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

-

Solvent system (e.g., 1,2-dimethoxyethane (B42094) and water, 4:1 ratio, 10 mL)

-

Round-bottom flask, condenser, magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add the aryl halide, arylboronic acid, this compound, and palladium catalyst.

-

Fit the flask with a condenser and purge the system with an inert gas for 10-15 minutes.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Once complete, cool the mixture to room temperature.

-

Add deionized water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography to yield the final biaryl compound.

Protocol: Preparation of a TKP-Based Lysis Buffer

This protocol outlines the preparation of a basic lysis buffer using this compound for pH control, suitable for protein extraction.[7]

Objective: To prepare 100 mL of a pH 11.5 lysis buffer.

Materials:

-

This compound (K₃PO₄)

-

Deionized water

-

pH meter, calibrated

-

1 M HCl for pH adjustment

-

Volumetric flask (100 mL) and magnetic stirrer

Procedure:

-

Weigh approximately 2.12 g of K₃PO₄ (for a 0.1 M solution) and dissolve it in ~80 mL of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer.

-

The initial pH will be highly alkaline (>12.0). While stirring, slowly add 1 M HCl dropwise to titrate the solution.

-

Monitor the pH continuously using the calibrated pH meter until it reaches the desired value of 11.5. Note: For physiological pH (~7.4), significantly more acid would be required, and a buffer prepared from monobasic and dibasic potassium phosphates is more common.[11]

-

Once the target pH is stable, transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the flask.

-

Add deionized water to the 100 mL mark.

-

Stopper the flask and invert several times to ensure homogeneity.

-

Store the buffer at 4 °C. Other components (e.g., detergents, protease inhibitors) can be added before use.

Analytical Methods for Quantification

Accurate quantification of phosphate is crucial in many research and quality control settings. While this compound can be assayed directly, often the quantification of the phosphate ion is required.

Table 3: Comparison of Analytical Methods for Phosphate/Phosphorus Quantification

| Parameter | Ion Chromatography (IC) | Potentiometric Titration | ICP-OES |

| Analyte | Phosphate (PO₄³⁻) | This compound (K₃PO₄) | Phosphorus (P) |

| Principle | Ion exchange separation and conductivity detection | Acid-base titration | Atomic emission spectrometry |

| Linearity (R²) | > 0.999 | Not Applicable (Direct Titration) | > 0.999 |

| Accuracy (% Recovery) | 97.0% - 102.5% | 98.0% - 102.0% | 95.0% - 105.0% |

| Precision (% RSD) | < 2.0% | < 1.0% | < 3.0% |

| Limit of Detection | 0.01 - 0.1 mg/L (as PO₄³⁻) | ~10 mg/L (as K₃PO₄) | 0.01 - 0.1 mg/L (as P) |

| Primary Advantage | High selectivity for phosphate anion | Cost-effective, high precision for bulk assay | High sensitivity, elemental analysis |

| (Data adapted from comparative analysis of trisodium (B8492382) phosphate methods)[14] |

Conclusion

This compound (CAS 7778-53-2) is a foundational chemical with significant, albeit often supportive, roles in scientific research. Its applications as a robust base in organic synthesis, a high-capacity buffer in biotechnology, and a reliable excipient in pharmaceutical development are well-established. While it is a source of the phosphate ion, which is an active signaling molecule, its primary research value lies in its predictable chemical properties that facilitate a wide range of laboratory procedures. A thorough understanding of its characteristics and appropriate handling is essential for its effective application in research and development.

References

- 1. This compound: Properties, Key Applications & Industry Benefits [foodadditivesasia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. differencebetween.com [differencebetween.com]

- 4. scbt.com [scbt.com]

- 5. fao.org [fao.org]

- 6. Potassium phosphate tribasic, this compound | Potassium phosphate, tribasic, GR 98%+ | 7778-53-2 | Potassium phosphate, tribasic, GR 98%+ | Ottokemi™ Product [ottokemi.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. foodadditives.net [foodadditives.net]

- 9. hplus.co.uk [hplus.co.uk]

- 10. lidochem.com [lidochem.com]

- 11. benchchem.com [benchchem.com]

- 12. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tuning of Thermally Activated Delayed Fluorescence Properties in the N,N-Diphenylaminophenyl–Phenylene–Quinoxaline D–π–A System | MDPI [mdpi.com]

- 14. benchchem.com [benchchem.com]

molecular weight and formula of tripotassium phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tripotassium phosphate (B84403), a versatile inorganic salt with significant applications across various scientific and industrial sectors, including pharmaceutical development.

Chemical Identity and Formula

Tripotassium phosphate, also known as potassium phosphate tribasic, is a water-soluble salt with the chemical formula K₃PO₄.[1] Its IUPAC name is tripotassium;phosphate.[2] It is an ionic compound that completely dissociates in water into three potassium ions (K⁺) and one phosphate ion (PO₄³⁻).[3]

Physicochemical Properties

This compound is a white, odorless, and hygroscopic crystalline powder or granular solid.[1][4] It is highly soluble in water, with a solubility of 90 g/100 mL at 20°C, but is insoluble in ethanol.[1] A 1% aqueous solution of this compound is strongly alkaline, with a pH of approximately 11.5 to 12.3.[1][5]

Table 1: Quantitative Data for this compound

| Property | Value | References |

| Molecular Formula | K₃PO₄ | [1][5] |

| Molar Mass | 212.27 g/mol | [1][2][5] |

| Appearance | White deliquescent powder | [1] |

| Density | 2.564 g/cm³ (at 17°C) | [1][5] |

| Melting Point | 1,380 °C (2,520 °F; 1,650 K) | [1][5] |

| Solubility in Water | 90 g/100 mL (at 20°C) | [1] |

| pH of 1% Aqueous Solution | 11.5 - 12.3 | [1][5] |

Experimental Protocols: Synthesis of this compound

This compound is primarily produced through the neutralization reaction of phosphoric acid (H₃PO₄) with a potassium source, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃).

3.1. Neutralization with Potassium Hydroxide

A common laboratory and industrial method involves the reaction of phosphoric acid with potassium hydroxide:

H₃PO₄ + 3KOH → K₃PO₄ + 3H₂O[1]

Experimental Procedure:

-

A stoichiometric amount of potassium hydroxide is gradually added to a solution of phosphoric acid with constant stirring.

-

The reaction is exothermic, and the temperature should be monitored and controlled.

-

The resulting solution is then concentrated by evaporation to induce crystallization of this compound.

-

The crystals are subsequently filtered, washed, and dried to obtain the final product.

3.2. Two-Step Method from Potassium Carbonate

For applications requiring higher purity, a two-step process can be employed, particularly when starting with less pure phosphoric acid.[6]

Experimental Procedure:

-

Phosphoric acid is first partially neutralized with potassium carbonate to form dipotassium (B57713) hydrogen phosphate (K₂HPO₄), which helps in precipitating impurities.[6]

-

The mixture is filtered to remove the precipitated impurities.

-

The purified dipotassium hydrogen phosphate solution is then fully neutralized with potassium hydroxide to yield this compound.[6]

-

The final product is isolated through crystallization, filtration, and drying.[6]

Applications in Research and Drug Development

This compound's properties make it a valuable reagent and excipient in various scientific and pharmaceutical applications.

-

Buffering Agent: Due to its strong alkalinity, it is used to adjust and maintain a high pH in solutions, which is critical for the stability and activity of certain pharmaceutical formulations.[7]

-

Emulsifier and Stabilizer: It acts as an emulsifying agent in the preparation of various formulations, helping to create and maintain a uniform dispersion of immiscible liquids.[5][7] In dairy and other food products, it functions as a stabilizer.[4]

-

Reagent in Organic Synthesis: In organic chemistry, anhydrous this compound serves as a non-nucleophilic base in various coupling reactions and as a catalyst.[1]

-

Nutrient Source: In cell culture media and fermentation processes, it can serve as a source of potassium and phosphorus, essential nutrients for cell growth.[4]

-

Water Treatment: It is utilized in water treatment processes to soften water by sequestering calcium and magnesium ions, thereby preventing scale formation.[4]

Safety and Handling

This compound is considered an irritant.[1] It can cause serious eye damage and respiratory irritation.[8][9][10] Therefore, appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling the compound.[8] It should be stored in a dry, well-ventilated area in a tightly closed container due to its hygroscopic nature.[8]

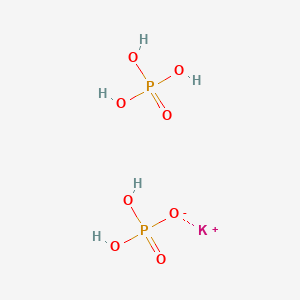

Visualization of Dissociation in Aqueous Solution

The following diagram illustrates the dissociation of this compound in water, a fundamental process for its function as a strong base and electrolyte.

Caption: Dissociation of this compound in water.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Potassium Phosphate, Tribasic | K3O4P | CID 62657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. foodadditives.net [foodadditives.net]

- 4. annexechem.com [annexechem.com]

- 5. gjphosphate.com [gjphosphate.com]

- 6. Sciencemadness Discussion Board - A Preparation of Tripotassium and Trisodium phosphate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. This compound: Properties, Key Applications & Industry Benefits [foodadditivesasia.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com [carlroth.com]

- 10. nexchem.co.uk [nexchem.co.uk]

tripotassium phosphate solubility in organic and aqueous solvents

An In-depth Technical Guide on the Solubility of Tripotassium Phosphate (B84403) in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripotassium phosphate (K₃PO₄), also known as potassium phosphate tribasic, is an inorganic salt with significant applications across various scientific disciplines, including organic synthesis, food technology, and pharmaceutical sciences.[1][2] Its utility is often dictated by its solubility characteristics in different solvent systems. In drug development, for instance, this compound is employed as a buffering agent in formulations to maintain pH stability, as a reagent in the synthesis of active pharmaceutical ingredients (APIs), and as an excipient in various dosage forms.[1] A thorough understanding of its solubility in both aqueous and organic media is therefore crucial for process optimization, formulation development, and ensuring product quality and efficacy.

This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative and qualitative data, detailing experimental protocols for solubility determination, and illustrating its application in a typical pharmaceutical workflow.

Physicochemical Properties of this compound

This compound is a white, hygroscopic crystalline powder.[2] It is a strong base, with a 1% aqueous solution having a pH of approximately 11.5 to 12.5.[3]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | K₃PO₄ | [4] |

| Molar Mass | 212.27 g/mol | [2] |

| Appearance | White, deliquescent powder | [2] |

| Melting Point | 1,380 °C (2,520 °F; 1,650 K) | [2] |

| Density | 2.564 g/cm³ (at 17 °C) | [2] |

Solubility of this compound

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is highly dependent on the nature of the solvent.

Aqueous Solubility

This compound is well-known for its high solubility in water.[2][3] This property is fundamental to its use as a buffering agent and pH modifier in aqueous systems.[1]

Table 2: Quantitative Aqueous Solubility of this compound

| Temperature | Solubility ( g/100 mL) | Reference(s) |

| 20 °C | 90 | [2][4] |

| 25 °C | 50.8 | [5] |

Solubility in Organic Solvents

The solubility of this compound in organic solvents is a subject with conflicting reports in the literature. While many sources describe it as insoluble in most organic solvents, particularly ethanol, others, especially in the context of organic chemistry, refer to it as soluble in certain polar aprotic and even nonpolar solvents.[2][4][6] It is important to note that "soluble" in the context of a chemical reaction may only imply sufficient dissolution for the substance to act as a reagent or catalyst, which may not correspond to high solubility in a quantitative sense. To date, there is a lack of precise quantitative solubility data for this compound in most organic solvents in publicly available literature.

Table 3: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Classification | Reported Solubility | Reference(s) |

| Ethanol | Polar Protic | Insoluble | [2][3][7] |

| Methanol | Polar Protic | Soluble (in the context of catalysis) | [6] |

| Glycerin | Polar Protic | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (dissolves and deprotonates) | [6] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [6] |

| Acetonitrile | Polar Aprotic | Soluble (dissolves and deprotonates) | [6] |

| Acetone | Polar Aprotic | Insoluble | |

| Dichloromethane (CH₂Cl₂) | Nonpolar | Soluble | [6] |

| Chloroform (CHCl₃) | Nonpolar | Insoluble | |

| Toluene | Nonpolar | Soluble | [6] |

| Benzene | Nonpolar | Insoluble | |

| Hexane/Pentane | Nonpolar | Soluble | [6] |

| Diethyl Ether | Nonpolar | Insoluble | |

| Carbon Tetrachloride | Nonpolar | Insoluble |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound in a given solvent, based on the principles of the saturation shake-flask method.

Materials and Equipment

-

Anhydrous this compound (analytical grade)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated thermometer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., ICP-OES for potassium, or a colorimetric method for phosphate)

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume or weight of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

-

Place the sealed container in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the container to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry container. The filter should be compatible with the solvent.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the working range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

For aqueous solutions, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to quantify the potassium concentration.

-

Alternatively, a colorimetric method, such as the molybdenum blue method, can be used to determine the phosphate concentration.

-

-

Prepare a calibration curve using standard solutions of known this compound concentrations.

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualization of this compound in a Pharmaceutical Workflow

This compound is frequently used as a buffering agent in the formulation of liquid dosage forms to maintain the pH and enhance the stability of the active pharmaceutical ingredient (API). The following diagram illustrates a simplified workflow for this application.

Caption: Workflow for the use of this compound as a buffering agent in a liquid drug formulation.

Conclusion

This compound exhibits high solubility in aqueous solutions, a property that is well-quantified and leveraged in various applications. In contrast, its solubility in organic solvents is not well-documented quantitatively, with some conflicting qualitative reports. For researchers and drug development professionals, it is imperative to experimentally determine the solubility of this compound in specific organic solvent systems to ensure the reliability and success of their processes. The provided experimental protocol offers a robust framework for such determinations. The role of this compound as a functional excipient, particularly as a buffering agent, underscores its importance in the pharmaceutical industry.

References

- 1. This compound: Properties, Key Applications & Industry Benefits [foodadditivesasia.com]

- 2. Buy this compound at Best Price, Product Details, Chemical Names & Specifications [parichemicals.com]

- 3. wtcproducts.eu [wtcproducts.eu]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Buy this compound; Price, Uses, and Analysis - Shanghai Chemex [shanghaichemex.com]

- 6. researchgate.net [researchgate.net]

- 7. Potassium Phosphate, Tribasic | K3O4P | CID 62657 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the pH of Tripotassium Phosphate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles governing the pH of tripotassium phosphate (B84403) (K₃PO₄) solutions, detailed experimental protocols for their preparation and measurement, and relevant quantitative data. Tripotassium phosphate is a widely utilized reagent in various scientific and industrial applications, including as a buffering agent, an emulsifier, and a component in nutrient solutions. Its strongly basic nature in aqueous solutions is a critical characteristic that necessitates a thorough understanding for its proper application.

Core Chemical Principles

This compound is the potassium salt of phosphoric acid. When dissolved in water, it dissociates completely into three potassium ions (K⁺) and one phosphate ion (PO₄³⁻). The alkaline nature of the resulting solution is not due to the potassium ions but rather the hydrolysis of the phosphate ion.

The phosphate ion is the conjugate base of a weak acid, the hydrogen phosphate ion (HPO₄²⁻). As such, the phosphate ion reacts with water in a hydrolysis reaction, accepting a proton and producing hydroxide (B78521) ions (OH⁻). This increase in the concentration of hydroxide ions leads to a significant increase in the pH of the solution, making it strongly alkaline.

The primary equilibrium reaction governing the pH of a this compound solution is:

PO₄³⁻(aq) + H₂O(l) ⇌ HPO₄²⁻(aq) + OH⁻(aq)

The extent of this reaction, and therefore the final pH of the solution, is dependent on the concentration of the this compound.

Quantitative Data: pH of this compound Solutions

The pH of a this compound solution is directly related to its concentration. The following table summarizes the approximate pH values for various concentrations of this compound in water at standard temperature and pressure.

| Concentration (% w/v) | Concentration (Molarity, M) | Approximate pH |

| 1% | ~0.047 M | 11.5 - 12.5[1][2] |

| Not specified | 0.1 M | ~12.44 |

Note: The pH of a 1% solution is a commonly cited value in technical data sheets. The pH for a 0.1 M solution is a calculated value based on the third dissociation constant of phosphoric acid.

Experimental Protocols

Preparation of a Standard this compound Solution (e.g., 1 M)

Materials:

-

Anhydrous this compound (K₃PO₄)

-

Deionized or distilled water

-

Volumetric flask (appropriate size, e.g., 100 mL or 1 L)

-

Weighing boat or paper

-

Spatula

-

Analytical balance

-

Magnetic stirrer and stir bar (optional)

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

Calculation: Determine the mass of anhydrous this compound required to prepare the desired volume and concentration of the solution. The molecular weight of anhydrous K₃PO₄ is approximately 212.27 g/mol .

-

For 100 mL of a 1 M solution: 0.1 L * 1 mol/L * 212.27 g/mol = 21.227 g

-

-

Weighing: Accurately weigh the calculated mass of this compound using an analytical balance.

-

Dissolution: Add a portion of the deionized water (approximately half of the final volume) to the volumetric flask. Carefully add the weighed this compound to the flask.

-

Mixing: Swirl the flask gently to dissolve the solid. A magnetic stirrer can be used to facilitate dissolution. Be aware that the dissolution process may be exothermic.

-

Final Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add deionized water to the calibration mark on the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

pH Measurement of a this compound Solution

Materials:

-

Prepared this compound solution

-

Calibrated pH meter with a suitable electrode

-

Beakers

-

Deionized or distilled water for rinsing

-

Standard pH buffers for calibration (e.g., pH 7, 10, and 12)

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two, and preferably three, standard buffer solutions that bracket the expected pH of the this compound solution (e.g., pH 10 and 12).

-

Sample Preparation: Pour a sufficient amount of the prepared this compound solution into a clean, dry beaker to allow for the immersion of the pH electrode bulb and junction.

-

Electrode Rinsing: Thoroughly rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue. Do not rub the electrode bulb.

-

pH Measurement: Immerse the pH electrode into the this compound solution. Ensure the electrode bulb is fully submerged.

-

Stabilization: Gently stir the solution with the electrode or a clean stir bar and allow the pH reading to stabilize.

-

Recording: Record the stable pH value.

-

Cleaning: After measurement, rinse the electrode thoroughly with deionized water and store it in the appropriate storage solution as recommended by the manufacturer.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Safety Precautions

This compound is a strong alkaline substance and should be handled with care. Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, when handling the solid or its solutions. Avoid inhaling the dust. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention if irritation persists. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

A Technical Guide to the Hygroscopic Nature of Tripotassium Phosphate in Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Tripotassium phosphate (B84403) (TKP), also known as potassium phosphate tribasic, is a water-soluble inorganic salt with the chemical formula K₃PO₄.[1][2][3] It typically appears as a white, odorless, crystalline powder or granular solid.[1][2][4] A key characteristic of tripotassium phosphate is its hygroscopic and deliquescent nature, meaning it readily absorbs moisture from the atmosphere, which can lead to the formation of a solution.[1][2][5] This property is critical for researchers and drug development professionals to understand, as uncontrolled water absorption can significantly impact experimental accuracy, product stability, and formulation performance.

This guide provides an in-depth technical overview of the challenges and considerations associated with the hygroscopic nature of this compound in experimental design. It details proper handling protocols, methods for quantifying water content, and strategies for mitigating the effects of moisture absorption to ensure experimental integrity and reproducibility.

Physicochemical Properties and Available Forms

This compound is commercially available in an anhydrous form (K₃PO₄) and various hydrated forms, such as the monohydrate (K₃PO₄·H₂O) and trihydrate (K₃PO₄·3H₂O).[1][6][7] The choice between the anhydrous and hydrated forms is a critical decision in experimental design, as the water of hydration significantly alters the compound's physicochemical properties.[1][8] The anhydrous form is particularly susceptible to moisture absorption and requires stringent handling protocols, making it suitable for applications where water content must be precisely controlled.[1][8] Hydrated forms are more stable under normal atmospheric conditions.[1][8]

Data Presentation: Comparative Properties of this compound Forms

The following table summarizes the key physical and chemical properties of anhydrous this compound. The presence of water molecules in hydrated forms alters properties like molar mass and density, which is a crucial consideration for accurate concentration calculations.

| Property | Anhydrous this compound | Source(s) |

| Chemical Formula | K₃PO₄ | [1][9] |

| Molar Mass | 212.27 g/mol | [2][3][4] |

| Appearance | White, deliquescent, hygroscopic powder or crystalline solid | [1][2][10] |

| Density | ~2.564 g/cm³ | [2][4] |

| Melting Point | 1,380 °C (decomposes) | [3][4][9] |

| Solubility in Water | Highly soluble | [1][4][6] |

| Solubility in Ethanol | Insoluble | [2][4][11] |

| pH of 1% Solution | 11.5 - 12.5 (Strongly alkaline) | [4][6][9] |

Impact of Hygroscopicity on Experimental Design

The tendency of this compound to absorb atmospheric moisture presents several challenges in a laboratory setting.[12][13] Failure to account for its hygroscopic nature can lead to significant experimental errors and compromise the validity of results.

Key Experimental Considerations:

-

Inaccurate Measurements: The absorption of water increases the mass of the compound, leading to significant errors in weighing. This directly affects the accuracy of solution concentrations, molar calculations, and stoichiometric ratios in chemical reactions.[14]

-

Altered Physical Properties: Moisture absorption can cause the powder to clump, cake, or form a gummy paste, making it difficult to handle, dispense, and dissolve uniformly.[12][13]

-

Chemical Stability and Reactivity: The presence of absorbed water can alter the chemical environment. In organic synthesis, where TKP is often used as a non-nucleophilic base, water can act as an unwanted reactant, leading to side reactions, reduced yields, and hydrolysis of sensitive reagents.[9]

-

pH and Buffering Capacity: In pharmaceutical formulations and biological buffers, TKP is used to regulate pH.[4][15] Uncontrolled hydration can dilute the effective concentration of the phosphate, altering the pH and ionic strength of the solution, which can affect drug solubility, stability, and biological activity.[15]

-

Product Formulation: In the food and pharmaceutical industries, TKP serves as a stabilizer and emulsifier.[1][10][15] Changes in its hydration state can impact the texture, consistency, and shelf-life of the final product.[6][10]

The logical workflow for selecting the appropriate form of TKP is crucial and depends on the specific demands of the experiment, particularly its sensitivity to water.

Diagram 1: Logical flow for selecting the appropriate form of this compound.

Experimental Protocols

To mitigate the effects of hygroscopicity, researchers must adopt stringent protocols for handling, storing, and analyzing this compound.

Protocol 3.1: Handling and Storage of Hygroscopic this compound

Proper handling is the first line of defense against unwanted moisture absorption.

-

Storage: Anhydrous this compound should be stored in tightly sealed, airtight containers to prevent exposure to the atmosphere.[7][12] For long-term storage or for highly sensitive applications, storing the container within a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide) is recommended.[12][14][16]

-

Work Environment: Whenever possible, handle anhydrous TKP in a controlled environment, such as a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[17] If a glove box is not available, minimize the time the container is open to the air.[12][13]

-

Weighing: Weigh the required amount of TKP as quickly as possible.[12] Using a weighing bottle with a ground-glass stopper can minimize air exposure during transfer to the balance. For applications requiring high accuracy, preparing a concentrated stock solution from the entire contents of a new bottle is a reliable strategy to avoid repeated exposure of the solid to air.[14] The stock solution can then be stored and dispensed volumetrically.

The following diagram outlines a standard workflow for handling a hygroscopic reagent like anhydrous TKP to maintain its integrity.

Diagram 2: Recommended experimental workflow for handling anhydrous this compound.

Protocol 3.2: Determination of Water Content

Quantifying the amount of absorbed moisture is essential for accurate calculations and for validating the quality of the reagent.

Method A: Gravimetric Analysis (Loss on Drying)

This method determines the amount of volatile matter (assumed to be water) by measuring the mass lost after heating.

-

Preparation: Place a clean, empty weighing dish in an oven at 120°C for 30 minutes. Cool to room temperature in a desiccator and weigh accurately.

-

Sample Weighing: Add approximately 2-5 g of the this compound sample to the pre-weighed dish and record the initial mass.

-

Drying: Place the dish with the sample in a drying oven set to 120°C for 2 hours.[18] For the final stage of drying to determine loss on ignition for purity tests, the temperature can be increased to 800°C for 30 minutes.[18]

-

Cooling & Final Weighing: After drying, transfer the dish to a desiccator to cool to room temperature without reabsorbing atmospheric moisture. Once cooled, weigh the dish and sample again.

-

Calculation: The percentage of moisture content is calculated as follows: Moisture (%) = [(Initial Mass - Final Mass) / Initial Mass] x 100

Method B: Karl Fischer Titration

This is the gold standard for water determination due to its high accuracy, precision, and specificity for water.

-

Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions, ensuring the titration vessel is free of ambient moisture.

-

Sample Preparation: In a controlled environment (e.g., glove box or under a stream of dry nitrogen), accurately weigh a sample of this compound.

-

Titration: Quickly introduce the sample into the titration vessel. The reagent in the titrator reacts stoichiometrically with the water present in the sample.

-

Analysis: The instrument detects the endpoint of the titration and calculates the water content, typically expressed as a percentage or in parts per million (ppm).

Conceptual Pathway of Hygroscopic Action

The interaction between this compound and atmospheric moisture can be conceptualized as a signaling pathway, where relative humidity is the external stimulus that triggers a cascade of physical and chemical changes in the material. This perspective helps in understanding the critical need for environmental control in experimental design.

Diagram 3: A conceptual diagram illustrating the effects of humidity on this compound.

Conclusion

The hygroscopic nature of this compound is a fundamental property that demands careful consideration from all researchers, scientists, and drug development professionals who use it. Uncontrolled moisture absorption can lead to significant errors in measurement, alter the compound's chemical behavior, and compromise the stability and performance of formulations.

By implementing the rigorous storage, handling, and analytical protocols outlined in this guide, the impact of hygroscopicity can be effectively managed. Choosing the correct form of TKP—anhydrous or hydrated—based on the specific requirements of the application is a critical first step.[1] For experiments sensitive to water or those requiring high accuracy, the use of anhydrous TKP coupled with controlled environmental conditions and quantitative verification of water content is paramount for achieving reliable and reproducible results.

References

- 1. annexechem.com [annexechem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. differencebetween.com [differencebetween.com]

- 4. wtcproducts.eu [wtcproducts.eu]

- 5. Solving the deliquescence problem in blended fertilizers | World Fertilizer [worldfertilizer.com]

- 6. foodadditives.net [foodadditives.net]

- 7. sndb.in [sndb.in]

- 8. benchchem.com [benchchem.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Buy this compound; Price, Uses, and Analysis - Shanghai Chemex [shanghaichemex.com]

- 11. Potassium Phosphate, Tribasic | K3O4P | CID 62657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tutorchase.com [tutorchase.com]

- 13. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 14. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]

- 15. This compound: Properties, Key Applications & Industry Benefits [foodadditivesasia.com]

- 16. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. fao.org [fao.org]

An In-depth Technical Guide to the Core Differences Between Anhydrous and Hydrated Tripotassium Phosphate for Researchers, Scientists, and Drug Development Professionals

Abstract

Tripotassium phosphate (B84403) (K₃PO₄), a widely utilized excipient and buffering agent in the pharmaceutical industry, is commercially available in both anhydrous and various hydrated forms. The presence of water molecules within the crystal lattice of the hydrated forms significantly alters the physicochemical properties of the compound, impacting its handling, stability, and performance in drug formulations. This technical guide provides a comprehensive comparison of anhydrous and hydrated tripotassium phosphate, offering a detailed analysis of their properties, experimental characterization protocols, and practical implications for research, development, and manufacturing.

Introduction

The selection of appropriate excipients is a critical factor in the successful development of stable, effective, and manufacturable pharmaceutical dosage forms. This compound, a strong alkaline salt, serves multiple functions, including as a pH modifier, buffering agent, and emulsifier.[1][2] It is available as an anhydrous powder and in several hydrated forms, most commonly as a monohydrate (K₃PO₄·H₂O), trihydrate (K₃PO₄·3H₂O), and heptahydrate (K₃PO₄·7H₂O).[3][4] The seemingly minor difference in water content leads to substantial variations in molecular weight, solubility, hygroscopicity, and solid-state stability.[5][6] Understanding these differences is paramount for formulation scientists to ensure batch-to-batch consistency, predict drug product performance, and avoid potential pitfalls during development and storage.[7]

This guide will delve into the core distinctions between anhydrous and hydrated this compound, presenting quantitative data in a comparative format, detailing experimental protocols for their characterization, and providing visual representations of key concepts and workflows.

Physicochemical Properties: A Comparative Analysis

The fundamental differences between anhydrous and hydrated this compound stem from the presence of water of crystallization. This water is an integral part of the crystal structure of the hydrated forms, influencing a range of physical and chemical attributes.

General Properties

| Property | Anhydrous this compound | Hydrated this compound |

| Appearance | White, granular or crystalline powder[8][9] | White, odorless, hygroscopic crystals or granules[10][11] |

| Hygroscopicity | Highly hygroscopic, readily absorbs moisture from the air[9][12] | Generally more stable to atmospheric moisture than the anhydrous form, though still hygroscopic[13] |

| Solubility in Water | Freely soluble[9] | Freely soluble[3][10] |

| Solubility in Ethanol | Insoluble[3][4] | Insoluble[4][11] |

Quantitative Data Summary

The following table summarizes the key quantitative differences between the common forms of this compound. It is crucial to use the correct molecular weight when preparing solutions of a specific molarity.[5]

| Parameter | Anhydrous (K₃PO₄) | Monohydrate (K₃PO₄·H₂O) | Trihydrate (K₃PO₄·3H₂O) | Heptahydrate (K₃PO₄·7H₂O) |

| Molecular Weight ( g/mol ) | 212.27[4][8] | 230.28[14] | 266.31[15][16] | 338.38[3] |

| CAS Number | 7778-53-2[4][8] | 27176-10-9[14][17] | 22763-03-7[15][18] | 22763-02-6[3] |

| Density (g/cm³) | 2.564 (at 17 °C)[4] | Not readily available | Not readily available | Not readily available |

| Melting Point (°C) | 1380[4] | Decomposes upon heating | Decomposes upon heating | Decomposes upon heating |

| pH (1% aqueous solution) | ~11.5 - 12.5[3][12][19] | ~11.5 - 12.5[10] | ~12[20] | Not readily available |

| Loss on Ignition (%) | ≤ 5.0[3] | 8.0 - 20.0[3] | Not readily available | Not readily available |

Experimental Protocols for Characterization

Accurate characterization of the hydration state of this compound is essential for quality control and formulation development. The following section details key experimental methodologies.

Determination of Water Content

Principle: TGA measures the change in mass of a sample as a function of temperature. For hydrated salts, the loss of water of crystallization is observed as a distinct weight loss at specific temperature ranges.[3][18]

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample into a TGA pan.[18]

-

Analysis Conditions:

-

Data Analysis: The resulting TGA curve will show a step-wise decrease in mass corresponding to the loss of water molecules. The percentage of weight loss can be used to calculate the number of moles of water per mole of this compound.

Principle: Karl Fischer titration is a highly specific and accurate method for the determination of water content. It is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base in an alcohol solvent.[5][9]

Methodology:

-

Instrument: A calibrated Karl Fischer titrator (volumetric or coulometric).

-

Reagents: Anhydrous methanol (B129727), Karl Fischer reagent. For strongly alkaline substances like this compound, neutralization with an acid (e.g., salicylic (B10762653) acid) may be necessary before titration to prevent side reactions.[9]

-

Titration:

-

Add a known volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to eliminate residual water.

-

Accurately weigh and add the this compound sample to the vessel.

-

Titrate with the Karl Fischer reagent to the endpoint.

-

-

Calculation: The water content is calculated based on the volume of titrant consumed and the predetermined titer of the Karl Fischer reagent.[5]

Comparison of Hygroscopicity

Principle: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. The difference in hygroscopicity between anhydrous and hydrated forms can be quantified by exposing samples to controlled humidity environments and measuring the change in mass.[21]

Methodology (Static Gravimetric Method):

-

Sample Preparation: Dry a known weight of both anhydrous and hydrated this compound samples in a vacuum oven to a constant weight.

-

Humidity Chambers: Prepare a series of sealed chambers (desiccators) containing saturated salt solutions to maintain specific relative humidity (RH) levels.

-

Equilibration: Place the dried, weighed samples in the humidity chambers.

-

Weight Measurement: Periodically weigh the samples until a constant weight is achieved at each RH.

-

Data Analysis: Plot the percentage of water absorbed versus the relative humidity to generate a moisture sorption isotherm for each form. This allows for a direct comparison of their hygroscopic nature.[21]

Characterization of Solid-State Properties

Principle: XRPD is a powerful technique for identifying crystalline phases. Anhydrous and different hydrated forms of this compound will each have a unique crystal lattice and therefore produce a distinct diffraction pattern.

Methodology:

-

Instrument: A calibrated X-ray powder diffractometer.

-

Sample Preparation: Gently grind the sample to a fine powder to ensure random orientation of the crystallites.

-

Analysis: Mount the sample and collect the diffraction pattern over a relevant 2θ range.

-

Data Analysis: Compare the obtained diffraction patterns with reference patterns from databases (e.g., the Powder Diffraction File) to confirm the crystalline form. The presence of sharp peaks indicates a crystalline material.

Implications for Drug Development

The choice between anhydrous and hydrated this compound can have significant consequences for drug formulation and stability.

Formulation and Manufacturing

-

Weighing and Molarity: Due to the significant difference in molecular weight, using the hydrated form instead of the anhydrous form without adjusting the mass will result in a lower molar concentration of the phosphate buffer.[5] This can critically impact the pH and buffering capacity of the final product.

-

Hygroscopicity and Handling: The highly hygroscopic nature of anhydrous this compound requires careful handling in controlled humidity environments to prevent moisture absorption, which can lead to caking and alter its physical properties.[9][12] Hydrated forms are generally easier to handle in this regard.

-

Dissolution Rate: While both forms are freely soluble, differences in their crystal structure can lead to variations in their dissolution rates, which may be a factor in certain manufacturing processes.[1]

Drug Product Stability

-

Buffering Capacity: this compound is often used to maintain a high pH in formulations to enhance the stability of pH-sensitive active pharmaceutical ingredients (APIs).[2][22] The correct molar concentration is crucial for achieving and maintaining the target pH.

-

Moisture-Mediated Degradation: In solid dosage forms, the water released from a hydrated excipient upon storage at elevated temperatures can potentially interact with a moisture-sensitive API, leading to degradation.[7] Conversely, the hygroscopic nature of the anhydrous form could protect a moisture-sensitive API by preferentially absorbing ambient moisture.

-

Solid-State Transformations: Changes in temperature and humidity during storage can induce transformations between anhydrous and hydrated forms, or between different hydrates. Such transformations can alter the physical properties of the dosage form, such as hardness and dissolution.

References

- 1. Navigating the Waters of Unconventional Crystalline Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Sciencemadness Discussion Board - Solubility of hydrated salts compared to their anhydrates - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 12. Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00259H [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mcckf.com [mcckf.com]

- 15. benchchem.com [benchchem.com]

- 16. quora.com [quora.com]

- 17. quveon.com [quveon.com]

- 18. lpi.usra.edu [lpi.usra.edu]

- 19. SSERC | Water in a hydrated salt [sserc.org.uk]

- 20. labicom.cz [labicom.cz]

- 21. benchchem.com [benchchem.com]

- 22. Phosphate buffer effects on thermal stability and H2O2-resistance of horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

tripotassium phosphate material safety data sheet for laboratory handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling of tripotassium phosphate (B84403) in a laboratory setting. The following sections detail the material's properties, associated hazards, and recommended safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

Core Safety and Hazard Information

Tripotassium phosphate (K₃PO₄) is a white, granular, and odorless solid.[1][2] While not flammable, it is a hygroscopic substance that can cake during storage.[1] The primary hazards associated with this compound are serious eye damage and respiratory irritation.[1][2][3] It is classified as a hazardous substance under the OSHA Hazard Communication Standard.[1][4][5]

Hazard Classification

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | K₃PO₄ | [6] |

| Molecular Weight | 212.27 g/mol | [1] |

| Melting Point | 1340 °C (2444 °F) | [2] |

| pH | 11.5 - 12.5 (1% solution) | [1][2] |

| Density | 2.564 g/cm³ | [7] |

| Water Solubility | Soluble | [1][2] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | >2000 mg/kg | [3] |

| LD50 | Rabbit | Dermal | >4640 mg/kg | [3] |

| LC50 | Gambusia affinis (Mosquito fish) | - | 750 mg/l (96 h) | [1] |

| LC50 | Rat | Inhalation | >0.83 mg/l (4 h) | [7] |

Table 3: Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (PELs or TLVs) established for this compound by OSHA or ACGIH.[1][8][9] In the absence of specific limits, it is recommended to adhere to the limits for "Particulates Not Otherwise Classified" (PNOC).

| Organization | Limit | Value |

| ACGIH TLV/TWA | Inhalable Particulates | 10 mg/m³ |

| OSHA PEL/TWA | Total Dust | 15 mg/m³ |

| OSHA PEL/TWA | Respirable Fraction | 5 mg/m³ |

Experimental Protocol: General Handling of this compound

The following is a generalized protocol for the safe handling of this compound in a laboratory setting. This protocol should be adapted to the specific requirements of individual experiments.

1. Engineering Controls:

- Work in a well-ventilated area.[8][10]

- Use a local exhaust ventilation system (e.g., a chemical fume hood) to minimize dust exposure, especially when handling large quantities or when dust generation is likely.[4][7]

2. Personal Protective Equipment (PPE):

- Eye Protection: Wear tightly fitting safety goggles and a face shield.[2]

- Hand Protection: Wear impervious gloves (e.g., nitrile rubber).[2][11]

- Body Protection: Wear a lab coat, apron, or coveralls to prevent skin contact.[12]

- Respiratory Protection: If ventilation is inadequate or dust levels are high, use a NIOSH-approved particulate respirator (N95 or better).[4]

3. Handling and Storage:

- Avoid contact with skin, eyes, and clothing.[1][12]

- Minimize dust generation.[8][12]

- Keep the container tightly closed when not in use.[1][2][10]

- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[7][12]

4. Disposal:

- Dispose of waste in accordance with local, state, and federal regulations.[1]

- Do not allow the product to enter drains.[3][7]

Visualized Workflows

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Workflow for responding to a this compound spill.

Caption: Decision-making process for selecting appropriate PPE.

References

- 1. lidochem.com [lidochem.com]

- 2. nexchem.co.uk [nexchem.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. This compound, Potassium phosphate tribasic SDS [anmol.org]

- 5. This compound, Potassium Phosphate Tribasic SDS GHS, MSDS Sheet [potassiumphosphate.biz]

- 6. fishersci.dk [fishersci.dk]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. resources.finalsite.net [resources.finalsite.net]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. carlroth.com [carlroth.com]

The Cornerstone of Basic Catalysis: A Technical Guide to Tripotassium Phosphate

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract